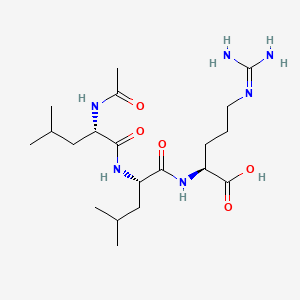

Leupeptin acid

描述

Biological Origin and Natural Producers of Leupeptin (B1674832) Acid and its Derivatives within Microbial Genera (e.g., Streptomyces species, Actinomycetes) Leupeptin and its related compounds, including leupeptin acid, are primarily produced by microorganisms, particularly those belonging to the order Actinomycetes.biosyn.comwikipedia.orgebi.ac.ukagscientific.comThe genus Streptomyces is a prominent producer of these small peptide aldehydes (SPAs).google.comagscientific.comSpecific species identified as producers of leupeptin include Streptomyces roseus, Streptomyces mauvecolor, and Streptomyces nigrescens.google.comLeupeptin has also been reported in Streptomyces lavendulae and Streptomyces exfoliatus, among other organisms.nih.govThe production of leupeptin is not limited to a single species or even genus within Actinomycetes, indicating a broader distribution of the biosynthetic machinery.nih.govActinomycetes, known for their ability to produce a wide array of bioactive secondary metabolites, including peptides, are commonly found in soil and marine environments.mdpi.comThe biosynthesis of leupeptin and its analogues in these microorganisms is linked to complex enzymatic systems, such as non-ribosomal peptide synthetases.google.combiorxiv.org

Here is a table summarizing some natural producers of leupeptin and its derivatives:

| Microbial Genus | Example Species | Notes |

| Streptomyces | S. roseus | Known producer of leupeptin. google.com |

| S. mauvecolor | Producer of antipain (B1666059), related SPA. google.com | |

| S. nigrescens | Producer of chymostatin, related SPA. google.com | |

| S. lavendulae | Reported leupeptin producer. nih.gov | |

| S. exfoliatus | Reported leupeptin producer. nih.govoup.com | |

| Actinomycetes (general) | Various species | Broad producers of leupeptins. biosyn.comwikipedia.orgebi.ac.ukagscientific.com |

| Gammaproteobacteria | Photorhabdus, Xenorhabdus, Klebsiella | Family of leupeptins identified. ebi.ac.uk |

属性

CAS 编号 |

24125-28-8 |

|---|---|

分子式 |

C20H38N6O5 |

分子量 |

442.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C20H38N6O5/c1-11(2)9-15(24-13(5)27)17(28)26-16(10-12(3)4)18(29)25-14(19(30)31)7-6-8-23-20(21)22/h11-12,14-16H,6-10H2,1-5H3,(H,24,27)(H,25,29)(H,26,28)(H,30,31)(H4,21,22,23)/t14-,15-,16-/m0/s1 |

InChI 键 |

OLNJKAXRBXUBTB-JYJNAYRXSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C |

外观 |

Solid powder |

其他CAS编号 |

24125-28-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

73655-05-7 (sulfate) |

序列 |

LLR |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

acetyl-L-Leu-L-Leu-L-Arg acetyl-L-leucyl-L-leucyl-L-arginine leupeptin acid leupeptin acid, sulfate |

产品来源 |

United States |

Biosynthesis and Enzymatic Conversion of Leupeptin Acid

Elucidation of Leupeptin (B1674832) Acid Biosynthetic Pathways

The biosynthesis of leupeptin acid involves the assembly of specific precursor molecules through complex enzymatic processes.

Research indicates that non-ribosomal peptide synthase (NRPS) systems play a significant role in forming the peptide backbone of this compound. google.com NRPS systems are multi-module enzymes that synthesize peptides without a ribosomal template. Studies on Streptomyces roseus have suggested that an NRPS system is involved in the synthesis pathway of leupeptin. google.com Specifically, an ATP-dependent synthase is believed to be responsible for the synthesis of the acetyl-leucine-leucine intermediate. google.com This intermediate is then thought to be released by the synthetase before condensation with an arginine derivative, which is considered unusual for NRPS assembly processes. google.com

Studies have identified key precursors incorporated into the this compound structure. These include leucine (B10760876), arginine, and acetate (B1210297). google.com More detailed investigations have determined the incorporation of L-Leucine, D-Leucine, and acetyl-CoA as precursors. google.com Acetyl-CoA is a central molecule in metabolism, involved in the breakdown of carbohydrates, fatty acids, and amino acids, and serving as an acetyl group donor. wikipedia.orgwikipedia.orgnih.gov L-Leucine is an essential amino acid involved in protein biosynthesis. fishersci.beguidetopharmacology.orgwikipedia.org The incorporation of both L- and D-Leucine suggests potential epimerization during the biosynthetic process. Arginine, another amino acid, contributes to the final part of the this compound structure. google.com The intermediate acetyl-leucine-leucine is formed before the addition of the arginine moiety. google.com

Key Precursors and Intermediates in this compound Biosynthesis:

| Precursor/Intermediate | Role in Biosynthesis |

| Acetyl-CoA | Provides the acetyl group. google.com |

| L-Leucine | Incorporated into the peptide. google.com |

| D-Leucine | Incorporated into the peptide. google.com |

| Arginine Derivatives | Forms the C-terminal part. google.com |

| Acetyl-Leucine-Leucine | Intermediate peptide. google.com |

Recent efforts have focused on identifying the genetic systems that direct leupeptin biosynthesis. The discovery of genes responsible for the biosynthetic pathway of leupeptin, a small peptide aldehyde (SPA) protease inhibitor, has been reported. google.com Bioinformatic approaches, such as EvoMining, combined with molecular biology techniques like insertional mutagenesis and comparative metabolomics, have been employed to predict and confirm these genes. google.com Studies on Streptomyces roseus have involved sequencing the genome to identify genes homologous to enzymes in the biosynthetic pathways of related compounds like livipeptin and flavopeptin. google.com

A postulated biosynthetic gene cluster (BGC) for leupeptin in Streptomyces has been identified, containing genes rich in NRPS components. biorxiv.org This BGC is thought to direct the synthesis of acetyl-leu/phe-arginal metabolites. biorxiv.org Heterologous expression of this presumed leupeptin BGC in E. coli has been shown to result in the production of a metabolite with protease inhibitory activity, further supporting the identification of the gene cluster. biorxiv.org Specific enzymes within the proposed pathway include an NRPS called LeupA, capable of producing an acylated dipeptide, and an enzyme called LeupB, homologous to argininosuccinate (B1211890) lyase, potentially involved in incorporating an arginine residue to form the this compound intermediate Acetyl-Leu-Leu-Arginine. google.com

Identification of Precursors and Intermediates: Acetyl-CoA, L-Leucine, D-Leucine, and Arginine Derivatives

Enzymatic Reduction of this compound to Leupeptin

This compound, characterized by a C-terminal carboxyl group, undergoes a crucial enzymatic conversion to form leupeptin, which possesses a C-terminal aldehyde group. nih.gov

An enzyme responsible for catalyzing the reduction of this compound to leupeptin has been partially purified from cell extracts of Streptomyces roseus. ebi.ac.uknih.gov This enzyme has been tentatively named this compound reductase. ebi.ac.uknih.gov The reduction process requires specific cofactors for activity. ATP and NADPH are reported to be required for the activity of this compound reductase. ebi.ac.uknih.gov ATP is essential and cannot be replaced by GTP, ADP, or AMP. nih.gov Similarly, NADPH is required and cannot be replaced by NADH. nih.gov The reaction is also thermodynamically supported by ATP hydrolysis. nih.gov

Properties of this compound Reductase:

| Property | Observation | Source |

| Required Cofactors | ATP, NADPH | ebi.ac.uknih.gov |

| ATP Replacement | Cannot be replaced by GTP, ADP, or AMP. nih.gov | nih.gov |

| NADPH Replacement | Cannot be replaced by NADH. nih.gov | nih.gov |

| ATP Km | 4.2 x 10-5 M nih.gov | nih.gov |

| NADPH Km | 1.3 x 10-6 M nih.gov | nih.gov |

| Inhibition | Inhibited by leupeptin and antipain (B1666059). nih.gov | nih.gov |

| Molecular Weight | Estimated at 320,000 Da by chromatography. ebi.ac.uknih.gov | ebi.ac.uknih.gov |

The enzyme does not catalyze the reverse reaction, the conversion of leupeptin back to this compound. nih.gov this compound reductase is found in the 10,000 x g pellet of cell homogenates and is not easily released. nih.gov

The formation of the terminal aldehyde group in leupeptin, through the reduction of the carboxylic group in this compound, is of critical significance for its biological activity as a protease inhibitor. nih.govwikipedia.orgdiva-portal.org The C-terminal aldehyde group is suggested to enhance the binding efficiency to target proteases and is considered essential for leupeptin's inhibitory function. nih.govebi.ac.ukdiva-portal.org This aldehyde group allows leupeptin to act as a transition state analogue inhibitor. ebi.ac.uk It forms a reversible covalent hemiacetal adduct with the active site serine hydroxyl group in serine proteases or a thiohemiacetal conjugate with the active site cysteine thiol group in cysteine proteases. ebi.ac.ukserva.desigmaaldrich.com This interaction mimics the transition state of peptide hydrolysis, leading to potent inhibition. ebi.ac.uk

Studies comparing the inhibitory properties of leupeptin with its oxidized form (this compound, with a carboxyl group) and reduced form (with an alcohol group) have shown that the original leupeptin with the aldehyde group possesses enhanced inhibitory properties compared to the oxidized form. nih.govebi.ac.ukdiva-portal.org The presence of the terminal aldehyde group also makes leupeptin less vulnerable to degradation by carboxypeptidases. nih.govebi.ac.ukdiva-portal.org

Convergent Evolution of Biosynthetic Pathways for this compound and Related Peptidyl Argininals

Small peptide aldehydes (SPAs), including leupeptin, antipain, and chymostatin, are a class of natural products known for their protease inhibitory activity. google.comresearchgate.net While these compounds share structural similarities, particularly the C-terminal aldehyde group (or its precursor acid form), their biosynthetic pathways in different organisms can arise through convergent evolution, involving unrelated genetic and enzymatic mechanisms. researchgate.netbiorxiv.orgnih.gov

Research comparing the biosynthesis of leupeptin in Streptomyces roseus with that of livipeptin, another peptidyl argininal (B8454810) produced by Streptomyces lividans, provides a notable example of convergent evolution. researchgate.netbiorxiv.orgnih.gov Although both compounds are acetyl-leucine-argininal SPAs, their biosynthetic gene clusters and enzymatic logic are distinct. biorxiv.orgnih.gov

Leupeptin biosynthesis in Streptomyces roseus is associated with a BGC rich in NRPS genes, including those with adenylation (A) domains specific for various amino acids. google.combiorxiv.org This pathway involves a multi-enzyme complex responsible for the sequential addition of amino acids and acetylation, leading to this compound, which is then reduced to leupeptin. google.combiorxiv.orgnih.govnih.gov

In contrast, livipeptin biosynthesis in Streptomyces lividans involves a different system. biorxiv.orgnih.gov Its BGC contains an NRPS-like protein that lacks canonical condensation (C) and thioesterase (TE) domains but includes an adenylation (A) domain, a peptidyl carrier protein (PCP), and a reductase (R) domain. nih.gov Crucially, livipeptin biosynthesis also recruits a tRNA-utilizing enzyme (tRUE) belonging to the leucyl/phenylalanyl (L/F) transferase family. biorxiv.orgnih.govresearchgate.net This tRUE functionally replaces the condensation domain of a canonical NRPS, facilitating amide bond formation in a tRNA-dependent manner. biorxiv.orgresearchgate.net

This divergence in biosynthetic machinery, despite leading to chemically related peptidyl argininal structures, demonstrates convergent evolution. researchgate.netbiorxiv.orgnih.gov Different evolutionary trajectories have resulted in distinct enzymatic strategies for assembling the peptide backbone and generating the characteristic C-terminal modification (aldehyde in the final product, derived from the acid precursor). biorxiv.orgnih.gov

The study of these convergent pathways provides valuable insights into the evolutionary plasticity of natural product biosynthesis and highlights the diverse enzymatic solutions that organisms have developed to produce structurally similar molecules with important biological activities. researchgate.netbiorxiv.org

Mechanism of Action of Leupeptin Derived from Leupeptin Acid in Protease Inhibition

Broad-Spectrum Protease Inhibitory Activity Profile

Leupeptin (B1674832) exhibits a broad spectrum of inhibitory activity, targeting several classes of proteases. It is known to inhibit both cysteine and serine proteases. wikipedia.orgebi.ac.ukagscientific.commedchemexpress.comserva.descientificlabs.co.ukscbt.com

Leupeptin is an effective inhibitor of several cysteine proteases. This includes various cathepsins, such as cathepsin B, H, and L. wikipedia.orgebi.ac.ukmedchemexpress.comserva.descientificlabs.co.uksigmaaldrich.comcephamls.com It also inhibits papain and calpain. wikipedia.orgebi.ac.ukagscientific.comserva.descientificlabs.co.uksigmaaldrich.comcephamls.comthermofisher.kr Research has shown that leupeptin can decrease calpain and cathepsin B activity. atsjournals.org

In addition to cysteine proteases, Leupeptin inhibits a range of serine proteases. These include trypsin, plasmin, kallikrein, and Proteinase K. wikipedia.orgebi.ac.ukagscientific.commedchemexpress.comserva.descientificlabs.co.uksigmaaldrich.comcephamls.comthermofisher.krsigmaaldrich.comroche.comscientificlabs.co.ukbiocompare.comcarlroth.comsigmaaldrich.com Studies have determined the inhibition constants (Ki) for some of these enzymes, such as trypsin (Ki=3.5 nM) and plasmin (Ki= 3.4 nM). wikipedia.orgebi.ac.uk

While Leupeptin has broad inhibitory activity, it does not inhibit all proteases. Notably, it shows little or no inhibitory effect on alpha-chymotrypsin, thrombin, pepsin, cathepsin A, cathepsin D, elastase, renin, and thermolysin. wikipedia.orgebi.ac.ukserva.descientificlabs.co.ukcephamls.comsigmaaldrich.comroche.comscientificlabs.co.ukcarlroth.comsigmaaldrich.comoup.com The inhibition of thrombin by leupeptin is controversially discussed in some literature. carlroth.com

Here is a summary of Leupeptin's protease inhibition profile:

| Protease Class | Inhibited Proteases | Non-Inhibited Proteases |

| Cysteine | Cathepsin B, H, L, S, Papain, Calpain | |

| Serine | Trypsin, Plasmin, Kallikrein, Proteinase K, Cathepsin A? | Alpha-Chymotrypsin, Thrombin, Elastase, Renin, Thermolysin, Cathepsin A? (Conflicting) |

| Aspartate | Pepsin, Cathepsin D |

Note: Some sources list Cathepsin A as inhibited sigmaaldrich.comroche.comscientificlabs.co.uksigmaaldrich.com, while others list it as not inhibited serva.decephamls.comcarlroth.com.

Inhibition of Serine Proteases: Trypsin, Plasmin, Kallikrein, and Proteinase K

Kinetic Characteristics of Inhibition: Competitive and Reversible Binding Dynamics

Leupeptin is characterized as a reversible competitive inhibitor of the proteases it targets. wikipedia.orgebi.ac.ukserva.descientificlabs.co.uksigmaaldrich.comcephamls.comthermofisher.kr This means that Leupeptin competes with the substrate for binding to the active site of the enzyme. wikipedia.orgebi.ac.uk The inhibition can be overcome by increasing the concentration of the substrate. wikipedia.orgebi.ac.ukbiocompare.com The binding is reversible, implying that the enzyme's activity can be restored upon removal of the inhibitor. serva.descientificlabs.co.uksigmaaldrich.comcephamls.comthermofisher.kr Leupeptin is considered a slow, tight-binding, transition state analogue inhibitor for certain proteases like cathepsin B. ebi.ac.uk

Structural Basis for Active Site Interaction and Binding Efficiency, Emphasizing the Aldehyde Moiety

The inhibitory mechanism of Leupeptin is closely linked to its unique structure, particularly the aldehyde group at its C-terminus. agscientific.comnih.govdiva-portal.orgbiocompare.com Leupeptin is a tripeptide derivative with an acetylated N-terminus and an aldehyde function instead of a carboxyl group at the C-terminus. agscientific.comsigmaaldrich.com The Leu-Leu-Argininal sequence is suggested to contribute to its specificity. ebi.ac.ukdiva-portal.orgbiocompare.com

In serine proteases, the aldehyde group of Leupeptin forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue in the active site. serva.descientificlabs.co.uksigmaaldrich.com This hemiacetal bond is a key interaction in the inhibitory mechanism. diva-portal.orgebi.ac.uk In cysteine proteases, a comparable bond is formed between the electrophilic aldehyde carbon of Leupeptin and the sulfur atom of the catalytic cysteine residue in the enzyme's active site, resulting in a thiohemiacetal. serva.descientificlabs.co.uk These interactions effectively block the active site, preventing substrate binding and catalysis. The C-terminal aldehyde group is considered essential for its function and is suggested to enhance binding efficiency. ebi.ac.uknih.govdiva-portal.orgbiocompare.com Crystal structures of Leupeptin in complex with proteases like trypsin and papain have been determined, illustrating the binding mode within the active site. wikipedia.orgebi.ac.uk

Modulation of Cellular and Physiological Processes by Leupeptin Post Conversion from Leupeptin Acid

Regulation of Autophagy and Lysosomal Degradation Pathways

Autophagy is a fundamental catabolic process essential for maintaining cellular homeostasis through the degradation and recycling of damaged organelles and macromolecules. nih.govmdpi.commdpi.com This process involves the formation of double-membraned vesicles called autophagosomes that sequester cytoplasmic material and subsequently fuse with lysosomes, where the contents are degraded by acid hydrolases. nih.govahajournals.org Leupeptin's inhibitory activity directly interferes with this degradative step.

Inhibition of Lysosomal Acid Hydrolases and Blockade of Protein Degradation Flux

Leupeptin (B1674832) is a potent inhibitor of a range of lysosomal proteases, including cysteine, serine, and threonine peptidases, such as cathepsins B, H, and L. wikipedia.orgebi.ac.ukahajournals.orgresearchgate.netcgiar.orgtandfonline.comnih.govbiorxiv.org By inhibiting these acid hydrolases, Leupeptin effectively blocks the degradation of proteins and other macromolecules within the lysosomal lumen. ahajournals.orgresearchgate.nettandfonline.comnih.gov This blockade of lysosomal enzymatic degradation is a key mechanism by which Leupeptin impacts autophagic flux. nih.govahajournals.orgresearchgate.netresearchgate.net

Studies have shown that Leupeptin treatment leads to the accumulation of undegraded material within lysosomes, consistent with impaired proteolytic activity. nih.govtandfonline.combiorxiv.org For instance, in cultured rat hepatocytes, Leupeptin inhibited the degradation of an exogenous protein known to be processed within lysosomes. nih.gov Furthermore, in extracts of cells treated with Leupeptin, cathepsin B activity was found to be inhibited. nih.gov

The inhibition of lysosomal proteases by Leupeptin is a widely used method to assess autophagic flux, which is the rate at which autophagosomes are formed and their contents delivered to and degraded within lysosomes. nih.govahajournals.orgresearchgate.netresearchgate.net By preventing the breakdown of autophagosomal cargo, Leupeptin allows for the measurement of the rate of autophagosome delivery to lysosomes. nih.govahajournals.org

Accumulation of Autophagosomes and LC3-Positive Vesicles

A direct consequence of inhibiting lysosomal degradation with Leupeptin is the accumulation of autophagosomes and vesicles positive for LC3 (Microtubule-associated protein 1 light chain 3). nih.govahajournals.orgtandfonline.comvaincrealzheimer.orgjneurosci.orgresearchgate.net LC3 is a key protein marker for autophagosomes, and its lipidated form, LC3-II, is localized to autophagosomal membranes. nih.govahajournals.orgtandfonline.comvaincrealzheimer.org Under normal conditions, LC3-II is degraded along with the autophagosomal contents after fusion with lysosomes. tandfonline.com However, when lysosomal degradation is inhibited by Leupeptin, LC3-II accumulates as it is not efficiently degraded. nih.govahajournals.orgtandfonline.comnih.govvaincrealzheimer.orgjneurosci.org

This accumulation of LC3-positive vesicles has been observed in various cell types and in vivo models following Leupeptin treatment. nih.govtandfonline.comvaincrealzheimer.orgjneurosci.orgresearchgate.net For example, in primary cultured neurons, treatment with Leupeptin significantly increased LC3-II levels and the number of LC3-positive puncta. vaincrealzheimer.orgjneurosci.org Electron microscopy studies have also revealed the accumulation of autolysosomes and electron-dense vesicular structures resembling engorged lysosomes and late autophagosomes in cells treated with Leupeptin. nih.govtandfonline.com

The increase in LC3-II levels and autophagosome accumulation in the presence of Leupeptin is a widely accepted indicator of impaired autophagic flux. nih.govahajournals.orgnih.govvaincrealzheimer.org

Distinct Effects on Autophagosome-Lysosome Fusion Compared to pH Neutralizing Agents

While both Leupeptin (a protease inhibitor) and pH-neutralizing agents like chloroquine (B1663885) and bafilomycin A1 can block autophagic flux and lead to autophagosome accumulation, they do so through different mechanisms. nih.govahajournals.orgresearchgate.net pH-neutralizing agents raise the intralysosomal pH, which inactivates acid hydrolases and can also prevent the fusion of autophagosomes with lysosomes. ahajournals.orgresearchgate.net Leupeptin, on the other hand, primarily inhibits lysosomal proteases but does not directly prevent the fusion event itself. ahajournals.orgtandfonline.com

Studies comparing the effects of Leupeptin and pH-neutralizing agents have highlighted these distinct mechanisms. For instance, while bafilomycin A1, an inhibitor of the vacuolar ATPase that acidifies lysosomes, can prevent autophagosome-lysosome fusion, Leupeptin's primary effect is on the enzymatic degradation within the fused compartment (the autolysosome). ahajournals.orgnih.govresearchgate.net This distinction is important for dissecting the specific steps of the autophagy pathway.

Influence on Mechanistic Target of Rapamycin Complex 1 (mTORC1) Activity and Lysosomal Stress Responses

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key regulator of autophagy initiation; its activity is inhibited during starvation or stress, thereby promoting autophagy. nih.govbiorxiv.orgnih.gov mTORC1 activity is also influenced by lysosomal function and amino acid availability. nih.govnih.govportlandpress.com

While lysosomal activity is known to impact mTORC1 signaling, the direct effect of Leupeptin-induced lysosomal protease inhibition on mTORC1 activity appears to be complex and can vary depending on the cellular context. Some studies suggest that inhibiting intralysosomal proteolysis by agents like Leupeptin may not directly reduce mTORC1 activity, unlike inhibitors that disrupt lysosomal acidification or amino acid sensing. jneurosci.orgnih.govportlandpress.com However, the accumulation of undegraded material due to lysosomal dysfunction caused by Leupeptin can potentially lead to lysosomal stress, which in turn can trigger downstream signaling pathways, including those involving TFEB (Transcription Factor EB), a master regulator of lysosomal biogenesis and autophagy genes. biorxiv.orgportlandpress.comcsic.es

Impact on Protein Homeostasis and Proteostasis Networks

Protein homeostasis, or proteostasis, is the cellular network of pathways that control the synthesis, folding, trafficking, and degradation of proteins. Autophagy and the lysosomal system play a critical role in degrading long-lived proteins, protein aggregates, and damaged organelles, thus contributing significantly to proteostasis. researchgate.netresearchgate.net

Prevention of Long-Lived Protein Degradation in Cultured Cells

Leupeptin's inhibition of lysosomal proteases directly impairs the degradation of long-lived cellular proteins that are primarily degraded through the autophagy-lysosomal pathway. researchgate.netnih.govresearchgate.netjci.orgphysiology.org Studies using cultured cells have demonstrated that Leupeptin treatment leads to a reduction in the degradation rate of long-lived proteins. researchgate.netnih.govresearchgate.netphysiology.org For example, in cultured rat hepatocytes, Leupeptin inhibited the degradation of long-lived proteins. nih.gov Similarly, studies assessing autophagic flux often measure the degradation of long-lived proteins in the presence and absence of lysosomal inhibitors like Leupeptin to determine the contribution of lysosomal degradation. researchgate.netresearchgate.net This indicates that Leupeptin's effect on lysosomal proteases directly impacts the turnover of stable cellular protein populations.

Stabilization of Specific Proteins during in vitro Extraction and Analysis

Leupeptin is frequently employed in in vitro experimental procedures, particularly during cell lysis and protein extraction. Its primary function in this context is to inhibit the activity of proteases, many of which are released from lysosomes upon cell disruption. wikipedia.org The presence of these free proteases in a cell lysate can lead to the degradation of target proteins or experimental products, thereby compromising the integrity and interpretability of the results. wikipedia.org By inhibiting these enzymatic activities, Leupeptin helps to stabilize specific proteins, such as calpain, preventing their hydrolysis and preserving their native state for downstream analysis. wikipedia.org This stabilization is crucial for accurate study of enzymatic reactions and protein function in vitro.

Modulation of Immune and Inflammatory Signaling Cascades

Research indicates that Leupeptin can modulate various aspects of immune and inflammatory responses, primarily through its influence on cellular signaling pathways and the production of key mediators. researchgate.netnih.gov

Attenuation of Oxidative Stress, Reactive Oxygen Species (ROS) Production, and Mitochondrial Membrane Potential

Studies have shown that Leupeptin treatment can lead to a noticeable inhibition in the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov This suggests a role for Leupeptin in mitigating oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects. mdpi.com Furthermore, Leupeptin treatment has been associated with an inhibition of mitochondrial membrane potential dissipation in these activated macrophages. researchgate.netnih.gov The mitochondrial membrane potential is critical for ATP production through oxidative phosphorylation, and its disruption is linked to increased ROS production and cellular dysfunction. conicet.gov.arplos.org

Regulation of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-1β, IL-6) and Anti-inflammatory Cytokines (e.g., IL-10)

Leupeptin has been observed to influence the secretion profiles of both pro-inflammatory and anti-inflammatory cytokines. In LPS-stimulated macrophages, Leupeptin treatment resulted in a reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov Concurrently, Leupeptin affected the ratio of IFN-γ to IL-10, an anti-inflammatory cytokine. researchgate.netnih.gov This suggests that Leupeptin contributes to the resolution of inflammation by suppressing the release of key inflammatory mediators and potentially influencing the balance towards anti-inflammatory signaling. researchgate.netnih.gov

Effects on Macrophage Phagocytosis and Lymphocyte Proliferation

Beyond cytokine modulation, Leupeptin has demonstrated effects on the functional aspects of immune cells. In LPS-stimulated macrophages, Leupeptin treatment showed a noticeable inhibition of phagocytosis activity. researchgate.netnih.gov Phagocytosis is a critical process by which macrophages engulf and clear pathogens and cellular debris. researchgate.netnih.gov Additionally, in lymphocytes challenged with a mitogen, Leupeptin administration led to a decreased proliferation index. researchgate.netnih.gov This suggests that Leupeptin may modulate both the innate immune response (macrophage activity) and the adaptive immune response (lymphocyte proliferation). researchgate.netnih.gov

Interplay with Key Signaling Pathways (e.g., p-PTEN, p-NF-κB, p-PI3K, p-Akt, p-p38, ERK1/2)

Investigations into the molecular mechanisms underlying Leupeptin's immunomodulatory effects have revealed its interplay with several key signaling pathways. Studies in LPS-stimulated macrophages demonstrated that Leupeptin administration decisively thwarted the upregulation of phosphorylated (p-) forms of PTEN, NF-κB, PI3K, Akt, p38, and ERK1/2. researchgate.netnih.gov These pathways are central to regulating cellular processes such as inflammation, proliferation, survival, and stress responses. umich.eduarvojournals.orgnih.govphysiology.org The observed inhibition of the phosphorylation of components within these cascades suggests that Leupeptin may exert its effects by interfering with their activation or downstream signaling. researchgate.netnih.gov

Effects on Cellular Stress Responses and DNA Repair Mechanisms

While Leupeptin's role in attenuating oxidative stress has been documented (as discussed in section 4.3.1), specific detailed research findings directly linking Leupeptin to broader cellular stress responses beyond oxidative stress or to DNA repair mechanisms were not prominently found in the consulted literature. Further research may be needed to fully elucidate any potential effects of Leupeptin in these areas.

Involvement in Cellular Resistance to X-ray Irradiation and Cell-Killing

Leupeptin has been implicated in influencing cellular responses to X-ray irradiation. Studies have shown that human RSa cells, which are highly sensitive to X-ray-induced cell killing, exhibit an increase in fibrinolytic protease activity shortly after irradiation. ebi.ac.uknih.gov This induced protease activity was found to be inhibited by leupeptin. ebi.ac.uknih.gov Further research indicated that treating RSa cells with leupeptin before X-ray irradiation led to decreased colony survival and an increased proportion of cells arrested in the G2/M phase, as well as an increase in apoptotic cells. ebi.ac.uknih.govresearchgate.net These findings suggest that leupeptin-sensitive proteases play a role in the intrinsic resistance mechanisms of human RSa cells to X-ray-induced cell death. ebi.ac.uknih.gov Lysosomes are also understood to be involved in ionizing radiation-induced cell death, with lysosomal enzymes contributing to necrotic changes upon cellular disintegration. researchgate.net

Influence on Potentially Lethal Damage Repair (PLDR)

Potentially Lethal Damage Repair (PLDR) is a mechanism contributing to cellular radioresistance. osti.gov Research investigating the impact of cathepsin B, a lysosomal proteinase, and its inhibitor leupeptin on PLDR in plateau-phase Chinese hamster V79 cells irradiated with gamma rays has been conducted. nih.gov The study observed that incubation with cathepsin B during the post-irradiation period strongly inhibited PLDR. nih.gov Leupeptin, when added, resulted in a more modest inhibition of PLDR. nih.gov The addition of either cathepsin B or leupeptin to irradiated cells was found to modify the activities of intracellular proteinases. nih.gov The significant alterations in proteinase activities coincided with the time of maximal DNA lesion repair, suggesting that a sequence of steps involving intracellular proteinase activities could be involved in the biological consequences of irradiation. nih.gov

Contributions to Neuronal Development and Neuroprotection

Promotion of Axon Growth and Neuronal Regeneration in Dorsal Root Ganglia (DRG) Neurons

Fibroblast growth factors (FGFs) are recognized for their role as trophic factors in the development and regeneration of the nervous system. nih.govagscientific.com Fibroblast Growth Factor Receptor 1 (FGFR1) is expressed in adult sensory neurons of dorsal root ganglia (DRG), and its overexpression has been shown to enhance FGF-2-induced elongative axon growth in vitro. nih.govagscientific.comresearchgate.net Ligand-induced activation of FGFR1 typically leads to endocytosis and subsequent rapid lysosomal degradation, which terminates receptor signaling. nih.govnih.gov Studies have reported that leupeptin, acting as a lysosomal inhibitor, can prevent the degradation of FGFR1 and promote FGF-2-induced elongative axon growth in DRG neurons overexpressing FGFR1. nih.govagscientific.comnih.gov

Impact on Receptor Recycling and Lysosomal Sorting (e.g., FGFR1)

Leupeptin influences the intracellular sorting and recycling of receptors such as FGFR1. Research in PC12 pheochromocytoma cells and DRG neurons demonstrated that leupeptin treatment increased the colocalization of FGFR1 with lysosomes. ebi.ac.uknih.gov Furthermore, leupeptin enhanced the cell surface localization of FGFR1 by increasing receptor recycling. ebi.ac.uknih.gov This effect was shown to be abolished by the recycling inhibitor monensin. ebi.ac.uknih.gov A lysine (B10760008) mutant of FGFR1, which is preferentially recycled to the cell surface, was observed to promote elongative axon growth of DRG neurons similarly to leupeptin. nih.gov In contrast, another lysosomal inhibitor, bafilomycin, did not affect the surface localization of FGFR1, inhibited axon growth, and abolished the effects of leupeptin on receptor recycling. nih.gov These findings strongly suggest that increased recycling of FGFR1, facilitated by leupeptin, promotes axon elongation in adult DRG neurons in vitro. nih.gov While leupeptin leads to FGFR1 accumulation in lysosomes in human glioma cells, it does not enhance receptor recycling in these cells as observed in neurons. nih.govuibk.ac.at

Rescue of Motoneurons from Excitotoxic Cell Death in Experimental Models

Leupeptin has demonstrated protective effects on motoneurons in experimental models of excitotoxic cell death. Exposing primary rat motoneurons to alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) is an established in vitro model of excitotoxic motoneuron death. nih.gov Treatment with leupeptin improved motoneuron survival following AMPA exposure. nih.gov Application of leupeptin (100 µM) to AMPA-treated cultures rescued a significant number of motoneurons, with 74% survival compared to 49% in untreated cultures. nih.gov In an in vivo model involving sciatic nerve crush in newborn rats, the effect of leupeptin on long-term motoneuron survival and muscle function was examined. nih.gov A silicon implant containing leupeptin was inserted onto the lumbar spinal cord at the time of injury. nih.gov Twelve weeks post-injury, the leupeptin-treated group showed improved long-term motoneuron survival (43% vs. 30% in untreated animals). nih.gov This enhanced motoneuron survival correlated with a significant improvement in muscle function. nih.gov These results indicate that leupeptin, as a calpain inhibitor, can rescue motoneurons from cell death and improve muscle function following nerve injury. nih.gov

Perturbation of Neuronal Cobalamin Transport by Lysosomal Enzyme Inhibition

Cobalamin (Cbl), or vitamin B12, requires efficient transit through lysosomes to the cytosol and mitochondria to function as an enzyme cofactor. ebi.ac.uknih.govnih.gov Perturbations in lysosomal function can inhibit intracellular Cbl transport, impacting downstream metabolic pathways. ebi.ac.uknih.govnih.gov Studies using HT1080 fibroblasts and SH-SY5Y neurons assessed the effect of protease inhibitors, including leupeptin, on the distribution of [57Co]Cbl. ebi.ac.uknih.govnih.gov Treatment with leupeptin significantly increased lysosomal [57Co]Cbl levels in both cell types, with a more pronounced increase in neurons (10-fold) compared to fibroblasts (4-fold). ebi.ac.uknih.govnih.gov This accumulation in lysosomes was associated with reduced cytosolic and mitochondrial [57Co]Cbl concentrations. ebi.ac.uknih.govnih.gov Lysosomal Cbl trapping induced by leupeptin was linked to an expansion of the lysosomal compartment and an increase in a subpopulation of larger and denser lysosomes. ebi.ac.uknih.govnih.gov The decrease in mitochondrial Cbl correlated with reduced incorporation of [14C] propionate (B1217596) into cellular proteins/macromolecules, indicating inhibition of Cbl-dependent methylmalonyl-coenzyme A mutase (Mm-CoA mutase) activity. ebi.ac.uknih.govnih.gov These findings support the concept that lysosomal dysfunction, induced by inhibitors like leupeptin, can significantly affect Cbl transport and utilization in neurons and fibroblasts. ebi.ac.uknih.govnih.gov The importance of lysosomes in the transcellular transport of Cbl is further supported by evidence that lysosomal inhibitors like leupeptin prevent the degradation of intrinsic factor (IF), which is necessary to liberate Cbl bound to it. researchgate.net

Other Investigated Biological Roles

Leupeptin has demonstrated antiviral activity against certain coronaviruses, including human coronavirus strain 229E and SARS-CoV-2. Studies have shown that leupeptin can inhibit the growth of human coronavirus strain 229E in cell cultures. The half-maximal inhibitory concentration (IC₅₀) of leupeptin in plaque reduction tests against human coronavirus strain 229E was reported as 0.4 μg/ml (approximately 1 μM) nih.govnih.gov. This inhibition of plaque formation could be counteracted by adding proteases to the overlay medium, suggesting that leupeptin acts by inhibiting viral replication processes that rely on protease activity nih.gov.

Against SARS-CoV-2, leupeptin has shown inhibitory activity against the main protease (Mpro), a key enzyme for viral replication. In vitro studies revealed an IC₅₀ value of 127.2 μM for leupeptin against SARS-CoV-2 Mpro. Leupeptin also inhibited SARS-CoV-2 in Vero cells, with a half-maximal effective concentration (EC₅₀) of 42.34 μM nih.govasm.org. Viral RNA levels in Vero cells were shown to be inhibited by leupeptin, with a significant drop in viral RNA copy numbers observed at a concentration of 40 μM nih.govresearchgate.net. While leupeptin inhibited human coronavirus strain 229E more effectively than SARS-CoV-2 in cells, potentially due to its inhibition of trypsin and cathepsin L involved in 229E entry, the entry of SARS-CoV-2 involves different proteases like TMPRSS2 and furin-like proteases nih.govresearchgate.net. Leupeptin's presence has been detected in traditional Chinese medicine formulas used for treating COVID-19, suggesting its potential contribution to their antiviral effects nih.govasm.org.

Leupeptin has been investigated for its potential anti-malarial properties, particularly against Plasmodium falciparum. Studies indicate that leupeptin can block the development of malaria parasites by inhibiting falcipains, which are hemoglobin-degrading cysteine proteases crucial for parasite survival plos.orgplos.orgfrontiersin.org. Falcipains, like other papain-like cysteine proteases, exhibit a preference for leucine (B10760876) at the P2 position in substrates and inhibitors, a characteristic present in leupeptin (acetyl-Leu–Leu–Arg-aldehyde) plos.orgplos.org. Incubation of P. falciparum parasites with leupeptin has been shown to cause the accumulation of undegraded globin, consistent with the inhibition of hemoglobin degradation frontiersin.orgdovepress.com.

Furthermore, leupeptin, a cysteine/serine inhibitor, has been shown to interfere with the release of malaria parasites from infected erythrocytes by inhibiting the final step in the parasite release process – the opening of the erythrocyte membrane nih.gov. While leupeptin is considered a non-membrane penetrating inhibitor, it has been suggested that it may permeate the erythrocyte membrane through a parasite-induced channel nih.gov.

Research has explored the role of leupeptin in cardiac pathogenesis, particularly in the context of cardioplegia and reperfusion injury. Long-term cardioplegia followed by reperfusion can lead to a reduction in cardiac nitric oxide synthase 3 (NOS3) protein levels and activity, contributing to myocardial stunning ebi.ac.uknih.gov. Studies in isolated rat hearts subjected to cardioplegia and reperfusion have shown that treatment with leupeptin can preserve NOS3 levels ebi.ac.uknih.govresearchgate.net. This suggests that lysosomal proteases, inhibited by leupeptin, are primarily responsible for the degradation of NOS3 during reperfusion ebi.ac.uknih.gov. The protective effect of leupeptin on NOS3 levels indicates a potential mechanism by which it could mitigate myocardial reperfusion injury nih.govnih.gov. Leupeptin has also been shown to protect the heart from myocardial stunning, supporting the idea that proteases contribute to the pathogenesis of this phenomenon agscientific.com.

Leupeptin has been investigated for its impact on muscle function, particularly in the context of diaphragmatic contractile dysfunction induced by controlled mechanical ventilation (CMV). Prolonged CMV can lead to elevated diaphragmatic proteolysis, atrophy, and impaired contractile function atsjournals.orgatsjournals.orgresearchgate.net. Studies in rats have demonstrated that administration of leupeptin can prevent CMV-induced diaphragmatic contractile dysfunction and atrophy atsjournals.orgatsjournals.orgresearchgate.netnih.gov. Leupeptin treatment was found to completely abolish the increase in diaphragmatic calpain and cathepsin B activity caused by CMV atsjournals.orgatsjournals.orgresearchgate.net. Significant inverse correlations were observed between diaphragmatic force generation and the activities of cathepsin B and calpain, highlighting the detrimental role of proteolysis in diminishing diaphragmatic force production during prolonged CMV atsjournals.orgatsjournals.orgnih.gov. Leupeptin is known to reduce elevated cathepsin B activity in skeletal muscles, which can limit muscle atrophy and preserve contractile force atsjournals.orgatsjournals.org.

Leupeptin has been studied for its effects on the progression of gingivitis, particularly that induced by Porphyromonas gingivalis. This bacterium produces cysteine proteinases, Arg-gingipain (Rgp) and Lys-gingipain (Kgp), which are implicated in the pathology of gingivitis nih.gov. Studies in rat models of P. gingivalis-induced gingivitis have shown that leupeptin, a potent inhibitor of Rgp and Kgp, can have a strong inhibitory effect on gingival inflammation, particularly when administered in the later stages of the disease nih.govresearchgate.net. While it showed less effect in the early stage, continuous leupeptin treatment in the late stage significantly inhibited inflammation researchgate.net. The use of protease inhibitors like leupeptin has also been shown to partially alleviate the loss of barrier function induced by P. gingivalis, suggesting the involvement of bacterial proteolytic enzymes in disrupting the epithelial barrier in gingivitis frontiersin.org.

Academic Applications and Methodologies Utilizing Leupeptin Derived from Leupeptin Acid

Biochemical Research Tools for Protease Inhibition

Leupeptin's ability to inhibit a range of proteases makes it an indispensable tool in numerous biochemical research applications, particularly those involving the handling and analysis of proteins.

Routine Inclusion in Protein Extraction and Purification Protocols

During the process of cell lysis and protein extraction, endogenous proteases are released from cellular compartments, posing a significant threat to the integrity of target proteins. nih.govmetabolomicsworkbench.org The inclusion of protease inhibitors in lysis buffers is essential to prevent this degradation and ensure the preservation of proteins in their native state for downstream analysis. nih.govmetabolomicsworkbench.org Leupeptin (B1674832) is routinely included in protein extraction and purification protocols as a component of broad-spectrum protease inhibitor cocktails. nih.govmetabolomicsworkbench.orgnih.govuni.lu These cocktails combine inhibitors targeting different protease classes, providing comprehensive protection against proteolytic activity. metabolomicsworkbench.orgnih.govuni.lu Its presence in these mixtures helps to maintain protein yield and function by inhibiting serine and cysteine proteases that would otherwise degrade the extracted proteins. nih.govfishersci.senih.govnih.govmetabolomicsworkbench.org

Stabilization of Proteins in Cell Culture and in vitro Enzymatic Assays

Beyond protein extraction, Leupeptin is also employed to stabilize proteins in cell culture and during in vitro enzymatic assays. In cell culture, it is used to prevent protein degradation and maintain protein stability, which is important for experiments involving secreted proteins or long-term cell viability studies where protein turnover needs to be controlled. nih.govuni.lu In in vitro enzymatic assays, Leupeptin is specifically used to inhibit target proteases, allowing researchers to study the activity of other enzymes or to investigate the role of specific proteases by selectively inhibiting them. nih.gov For instance, it has been used to inhibit calpain activity in cell and tissue explant cultures citeab.com and to study the inhibitory effects on viral proteases in vitro. nih.govciteab.com

Methodological Advances in Autophagy Research

Autophagy is a fundamental cellular process involving the degradation of cellular components within lysosomes. Measuring autophagic flux, the dynamic process encompassing autophagosome formation, maturation, and degradation, is critical for understanding this pathway. Leupeptin is a valuable tool in autophagy research due to its ability to inhibit lysosomal proteases, thereby blocking the degradation step of autophagy. citeab.com Unlike some other inhibitors, Leupeptin inhibits the enzymes within the lysosome without significantly altering the lysosomal pH.

Development and Validation of in vivo Autophagic Flux Assays (e.g., LC3b Protein Turnover)

Leupeptin has been instrumental in the development and validation of quantitative in vivo autophagic flux assays, particularly those based on monitoring LC3b protein turnover. nih.gov In these assays, Leupeptin is administered to animals (commonly mice), leading to the accumulation of autophagosomes and autolysosomes because the degradation of their contents is inhibited. The increase in the lipidated form of LC3b (LC3b-II), a protein associated with autophagosomal membranes, is then measured, typically by Western blot analysis. The extent of LC3b-II accumulation over time serves as a quantitative measure of autophagic flux. This Leupeptin-based assay has been used to characterize basal autophagic flux in different organs, revealing variations in autophagic activity across tissues. nih.gov It has also been applied to assess changes in autophagic flux under various physiological and pathological conditions, such as starvation and refeeding, and in genetic models affecting autophagy.

Application in Fluorescent Probe-Based Imaging for Monitoring Autophagy Inhibition and Lysosomal Acidification

Fluorescent probe-based imaging techniques are widely used to visualize and monitor autophagy in live cells. Tandem fluorescent proteins, such as mRFP-GFP-LC3, are commonly employed for this purpose. This probe exhibits both green (GFP) and red (RFP) fluorescence in autophagosomes, which have a neutral pH. Upon fusion with acidic lysosomes, the GFP fluorescence is quenched by the low pH, while the RFP fluorescence remains stable, resulting in red-only puncta in autolysosomes. Leupeptin is used in conjunction with these probes to specifically block the degradation of autolysosomal contents by inhibiting lysosomal proteases. Since Leupeptin does not significantly alter lysosomal pH, the autolysosomes remain acidic, leading to the accumulation of red-only structures due to the quenched GFP fluorescence and stable RFP fluorescence. This distinct fluorescent pattern, characterized by an increase in red-only puncta, indicates that autophagy has progressed to the point of lysosomal fusion and acidification, but degradation is inhibited. This application allows researchers to differentiate between defects in autophagosome formation, fusion with lysosomes, and lysosomal degradation. Leupeptin can also be combined with lysosome-selective dyes for multi-color imaging to gain further insights into autophagy dynamics and lysosomal function. Studies using fluorescent probes have also shown that Leupeptin does not alter lysosomal chloride concentration or pH.

In vitro and in vivo Experimental Models for Disease Pathogenesis Studies

Leupeptin serves as a valuable research tool in both in vitro and in vivo experimental models to investigate the role of protease activity and autophagy in disease pathogenesis. By inhibiting specific proteases, researchers can explore their involvement in various biological processes implicated in disease. nih.gov

In vitro models have utilized Leupeptin to study mechanisms relevant to neurodegenerative diseases, for instance, by monitoring the accumulation of protein aggregates like mutant huntingtin in cells when lysosomal degradation is inhibited. This helps in understanding how impaired degradation pathways contribute to disease progression.

In vivo studies have employed Leupeptin in animal models to investigate the pathogenesis of infectious diseases and muscular dystrophies, among others. In a mouse model of influenza pneumonia, Leupeptin was shown to suppress virus replication and the development of severe pneumonia, highlighting the potential role of protease inhibition in managing viral infections. Leupeptin-derived compounds have been tested in animal models of Duchenne Muscular Dystrophy (DMD) to assess the therapeutic potential of calpain inhibition, although results regarding amelioration of muscle pathology have varied. Furthermore, Leupeptin has been used in animal models to study its effects on motoneuron survival and muscle function following nerve injury fishersci.seciteab.com, and in murine cochlea explant cultures to investigate the prevention of hearing loss. fishersci.seciteab.com Its antiviral activity against SARS-CoV-2 has also been explored in cell culture and enzyme assays. nih.govciteab.com The use of Leupeptin in these diverse models provides insights into the complex interplay between protease activity, autophagy, and disease mechanisms.

While specific quantitative data tables for all applications are extensive and varied across the research landscape, the methodologies described above generate quantifiable data such as levels of accumulated proteins (e.g., LC3b-II measured by Western blot), counts of fluorescent puncta in imaging studies, or measurements of enzyme activity in biochemical assays.

Models for Neurodegenerative Processes (e.g., Alpha-Synuclein (B15492655) Accumulation, Lewy Body Formation, Motoneuron Degeneration)

Research into neurodegenerative diseases often utilizes Leupeptin to study the impact of protease inhibition on disease progression and protein aggregation. Calpains, a family of calcium-activated proteases inhibited by Leupeptin, have been implicated in neurodegeneration. nih.govresearchgate.net

Studies investigating Parkinson's disease (PD), characterized by the loss of dopaminergic neurons and the aggregation of alpha-synuclein in Lewy bodies, have explored the involvement of proteases. nih.gov Impairment of degradation pathways, including those involving proteases, is linked to the accumulation of alpha-synuclein. nih.gov While direct studies explicitly detailing Leupeptin's use in models specifically for alpha-synuclein accumulation or Lewy body formation within the search results are limited, its general role as a calpain inhibitor and its use in preventing protein degradation in tissue extracts relevant to neurological studies are established. wikipedia.orgnih.govresearchgate.netcreative-proteomics.com Leupeptin has been used in protein preparation from brain tissue in studies related to neuroinflammation and injury. biorxiv.org

In models of motoneuron degeneration, Leupeptin has been explored for its potential to improve motoneuron survival, likely through its protease inhibitory activity. agscientific.com

Models for Noise-Induced and Aminoglycoside-Induced Hearing Loss and Ototoxicity

Leupeptin has been investigated for its protective effects against hearing loss and ototoxicity induced by noise exposure and aminoglycoside antibiotics. Calpains are known to play a role in the cell death that occurs in the inner ear following these insults. researchgate.netfrontiersin.orgnih.gov

Studies in animal models have shown that Leupeptin can protect hair cells in the ear from damage caused by loud noise and certain antibiotics, thereby preventing hearing loss. agscientific.com For instance, infusing Leupeptin into the scala tympani of guinea pigs before, during, and after noise exposure resulted in less hearing loss and significantly less hair cell loss compared to control ears. researchgate.net Similarly, Leupeptin has been shown to protect cochlear and vestibular hair cells from gentamicin-induced ototoxicity in cochlear explants. frontiersin.orgnih.gov Local delivery of Leupeptin to the round window membrane in guinea pigs for an extended period did not show ototoxicity, suggesting its potential for therapeutic application in preventing noise-induced hearing loss and managing tinnitus. researchgate.net

Research findings in this area include:

| Model Organism | Insult Type | Leupeptin Application Method | Observed Effect |

| Guinea Pig | Noise-Induced | Scala tympani infusion | Reduced hearing loss, less hair cell loss. researchgate.net |

| Cochlear Explants | Gentamicin-Induced | Applied to organ cultures | Reduced hair cell loss. frontiersin.orgnih.gov |

| Guinea Pig | Prolonged | Round window membrane | No observed ototoxicity. researchgate.net |

| Sand Rat | Impulse Noise | Middle ear cavity | Reduced hearing loss. nih.gov |

Models for Cardiac Pathogenesis and Ischemia-Reperfusion Injury

The role of proteolytic enzymes, including calpains and matrix metalloproteinases (MMPs), in cardiac pathogenesis and ischemia-reperfusion (I/R) injury has been investigated using protease inhibitors like Leupeptin. researchgate.netmdpi.com

Studies in isolated rat hearts subjected to ischemia followed by reperfusion have shown that treatment with Leupeptin prevented I/R-induced depressions in cardiac function, Na+/K+-ATPase activity, and protein content of Na+/K+-ATPase isoforms. researchgate.net These protective effects were associated with the attenuation of increased calpain activity observed during I/R injury. researchgate.net Furthermore, inhibition of calpain activity with Leupeptin significantly reduced MMP activity in addition to mitigating I/R-induced alterations in cardiac function and Na+/K+-ATPase activity. researchgate.net Research suggests that oxidative stress and associated proteolysis play a significant role in inducing changes in myofibrillar Ca²⁺-stimulated ATPase activity and gene expression in the heart following I/R injury, and these changes were prevented by perfusing hearts with Leupeptin. researchgate.net Leupeptin is also included in protease inhibitor cocktails used in protein preparation from heart tissue in studies related to myocardial injury. biorxiv.orgpnas.org

In a rat hind limb ischemia model, intramuscular injections of Leupeptin resulted in larger gastrocnemius muscle fiber cross-sectional areas in the non-tourniquet applied limb, although no statistically significant difference was found in the injured limb. nih.gov This research provides insights into potentially using Leupeptin to inhibit the degenerative effects of calpain and preserve tissues following ischemia. nih.gov

Models for Infectious Diseases (e.g., Antiviral Screens, Anti-malarial Drug Development)

Leupeptin and its analogues have been explored in the context of infectious diseases, particularly in antiviral screens and the development of anti-malarial drugs.

Leupeptin has shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, in vitro. ebi.ac.uknih.gov It also demonstrated the ability to inhibit SARS-CoV-2 in Vero cells. ebi.ac.uknih.gov Leupeptin has been identified as a metabolite produced by plant-symbiotic actinomycetes and was found in a traditional Chinese medicine decoction used for treating COVID-19, suggesting its potential contribution to the decoction's antiviral activity. ebi.ac.uknih.gov Molecular docking studies have indicated that Leupeptin can strongly bind with the TMPRSS2 protein, which is involved in SARS-CoV-2 entry into cells. ebi.ac.uk

In anti-malarial drug development, Leupeptin has been used as a lead molecule to design new analogues targeting falcipain-II and falcipain-III, cysteine proteases in Plasmodium falciparum essential for hemoglobin degradation. researchgate.net Virtual screening and docking simulations of designed Leupeptin analogues have shown promising binding affinities to these malarial proteases, with some analogues exhibiting better binding compared to naturally occurring inhibitors. researchgate.net This highlights the potential of Leupeptin-based compounds as future inhibitors for the chemotherapeutic prevention of malaria. researchgate.net Plasmodium falciparum-infected red blood cells also possess transporters that may facilitate the uptake of solutes, including drugs like Leupeptin. frontiersin.org

Leupeptin was also found to modestly inhibit the nsP2 protease of the Chikungunya virus, a cysteine protease. csic.es

Models for Connective Tissue and Muscle Function Studies

Leupeptin is utilized in studies investigating muscle function and connective tissue, primarily to prevent protein degradation during sample preparation. nih.govumich.edunih.gov

In studies examining the mechanical properties of skeletal muscle fibers and bundles, Leupeptin is included in the relaxing solution during tissue dissection and skinning to prevent protein degradation by proteases. nih.govnih.gov This is crucial for accurately assessing the load-bearing properties of muscle components like titin and the extracellular matrix. nih.gov

Research on muscle diseases and conditions, such as muscular dystrophy and spasticity, also employs Leupeptin during the preparation of muscle samples for protein analysis and mechanical measurements. umich.edunih.gov For example, Leupeptin has been added to solutions for extracting myofibrillar proteins from muscles in studies investigating the regulation of skeletal muscle by factors like myostatin. umich.edu Its use helps preserve the integrity of muscle proteins during experimental procedures.

Advanced Analytical Techniques for Leupeptin Characterization and Target Interaction

Characterizing Leupeptin and understanding its interactions with target proteases is essential for elucidating its mechanisms of action and developing new protease inhibitors. Various analytical techniques are employed for these purposes.

Advanced analytical techniques are used to study Leupeptin's structure, purity, and its interactions with the enzymes it inhibits. These techniques include chromatography (such as HPLC) for identification and purity assessment, and mass spectrometry (such as HRMS) for structural confirmation. ebi.ac.uknih.gov Molecular docking and dynamics simulations are also used to predict and analyze the binding interactions between Leupeptin and its target proteases at an atomic level. ebi.ac.ukresearchgate.netresearchgate.net

Zymography for Protease Activity and Molecular Weight Assessment

Zymography is a highly sensitive electrophoretic technique used to detect and characterize protease activity based on the degradation of a substrate embedded within the gel matrix. ebi.ac.ukmdpi.comresearchgate.net This technique allows for the assessment of both the activity and approximate molecular weight of proteases present in a sample. ebi.ac.ukmdpi.comresearchgate.net

Leupeptin is frequently used in zymography as a selective inhibitor to identify specific protease types. By running parallel zymograms with and without Leupeptin, researchers can determine which bands of proteolytic activity are inhibited by Leupeptin, thereby indicating the presence of Leupeptin-sensitive proteases (cysteine and serine proteases). ebi.ac.uksigmaaldrich.commdpi.com

For example, in studies characterizing gingipains from Porphyromonas gingivalis, gelatin zymography coupled with the use of selective inhibitors like Leupeptin was employed. mdpi.comresearchgate.net In gelatin zymograms, the absence of specific bands in the presence of Leupeptin indicated that those bands corresponded to arginine-X gingipains, which are inhibited by Leupeptin. mdpi.com This demonstrates how zymography, in conjunction with Leupeptin, helps in the identification and characterization of proteases based on their sensitivity to inhibition and their molecular weight as separated by electrophoresis. mdpi.comresearchgate.net

| Technique | Application | Role of Leupeptin |

| Zymography | Detection and characterization of protease activity and molecular weight. mdpi.comresearchgate.net | Used as a selective inhibitor to identify Leupeptin-sensitive proteases. mdpi.com |

| HPLC | Identification and purity assessment. ebi.ac.uknih.gov | Used to analyze Leupeptin and its analogues. ebi.ac.uknih.gov |

| HRMS | Structural confirmation. ebi.ac.uknih.gov | Used to confirm the structure of Leupeptin. ebi.ac.uknih.gov |

| Molecular Docking/Dynamics | Prediction and analysis of binding interactions. ebi.ac.ukresearchgate.netresearchgate.net | Used to study Leupeptin's interaction with target proteases. ebi.ac.ukresearchgate.netresearchgate.net |

In silico Approaches: Molecular Docking and Molecular Dynamics Simulations for Ligand-Enzyme Interactions

In silico methodologies, particularly molecular docking and molecular dynamics (MD) simulations, have been extensively employed to investigate the binding mechanisms, affinities, and stability of Leupeptin interactions with various enzymes. These computational techniques provide valuable atomic-level insights into the molecular basis of Leupeptin's inhibitory activity against a range of proteases.

Studies utilizing molecular docking predict the preferred binding orientation and conformation of Leupeptin within the enzyme's active site, estimating binding affinities based on scoring functions. MD simulations, on the other hand, provide dynamic information about the stability of the Leupeptin-enzyme complex over time, including conformational changes in both the ligand and the enzyme, and the persistence of specific interactions.

Detailed Research Findings:

Interactions with TMPRSS2: Molecular docking and MD simulations have demonstrated that Leupeptin exhibits strong binding to Transmembrane Protease Serine 2 (TMPRSS2), a key protease involved in SARS-CoV-2 entry into host cells. Docking studies indicated that Leupeptin binds more strongly to TMPRSS2 compared to other inhibitors like camostat (B1201512) and nafamostat. nih.govnih.govresearchgate.net MD simulations further confirmed the stability of the Leupeptin-TMPRSS2 complex, showing stable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values for both Leupeptin and the interacting amino acids of TMPRSS2. nih.govnih.govresearchgate.netebi.ac.ukresearchgate.net Leupeptin forms crucial interactions with the catalytic triad (B1167595) residues of TMPRSS2, including Asp180, His41, and Ser186, which were maintained throughout the MD simulations. nih.govresearchgate.net Binding energy calculations using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method revealed a binding energy of -55.25 kcal/mol for the Leupeptin-TMPRSS2 complex, indicating a high binding affinity. nih.govresearchgate.net

Interactions with Plant Cysteine Proteases: Extensive MD simulations and water-dynamics studies have been conducted to understand the interaction of Leupeptin with plant cysteine proteases of the papain family, such as actinidin, caricain, chymopapain, and calotropin (B1668234) DI. nih.govresearchgate.net These studies provided insights into the structural subsite recognition and the basis of differential inhibition among these proteases. The interaction patterns observed from MD simulations highlighted the significant role of the S2 subsite in determining the substrate specificity of these enzymes. nih.gov

Interactions with Cathepsin L: Docking experiments investigating the interaction of Leupeptin with cathepsin L, a lysosomal cysteine protease, have shown interactions with active site residues like Asp-162 and His-163. aimspress.com While Leupeptin demonstrated a higher interaction energy compared to some novel compounds studied, the specific hydrogen bonding patterns differed. aimspress.com

Interactions with ProteaseA (PrA) from C. boidinii: In silico studies, including docking and MD simulations, have explored the interaction of Leupeptin with Vacuolar Protease-A (PrA) from the methylotrophic yeast Candida boidinii. tandfonline.com Docking results suggested interactions with residues such as Thr218, Thr75, and Gly32. tandfonline.com Based on glide scores, Leupeptin showed comparatively weaker interaction with PrA than antipain (B1666059) and chymostatin, which aligned with experimental IC50 values. tandfonline.com MD simulations indicated a reduction in the number of hydrogen bonds within the PrA-Leupeptin complex over the simulation period. tandfonline.com

Interactions with Human KLK8/Neuropsin: Molecular docking and dynamics calculations have been applied to study the interaction of Leupeptin with human Kallikrein-related peptidase 8 (KLK8), also known as neuropsin. pdbj.org These computational approaches, in conjunction with experimental crystal structures of KLK8 in complex with Leupeptin, have provided insights into the enzyme's subsite specificity and regulatory mechanisms. pdbj.org

Interactions with Plasmodium vivax Vivapain-3 (VP-3): Computational studies involving homology modeling, molecular docking, and MD simulations have investigated the binding of Leupeptin to Plasmodium vivax Vivapain-3 (VP-3). nih.gov Leupeptin was used as a reference ligand in the docking studies, which identified interactions with residues including GLY-85, HIS-176, SER-151, and GLN-236 in the VP-3 active site. nih.gov

Interactions with Keratinase from Bacillus mojavensis: Molecular docking studies have been performed to analyze the inhibitory effect of Leupeptin on keratinase from Bacillus mojavensis. medilam.ac.ir The docking results indicated that Leupeptin forms hydrogen bonds with several amino acids in the active site, such as asparagine (265), serine (277 and 295), glutamic (299), and tyrosine (271). medilam.ac.ir These findings suggested that Serine 277 and 295 may play a crucial role in the catalytic function of this keratinase. medilam.ac.ir

Interactions with SARS-CoV-2 Main Protease (3CL Mpro): Computational and crystallographic studies have shown that Leupeptin binds to the SARS-CoV-2 main protease (3CL Mpro). nih.govnih.gov Binding of Leupeptin induces conformational changes in the active site cavity of the enzyme. nih.gov Leupeptin forms direct hydrogen bonds with the main-chain atoms of His164 and Glu166, and a water-mediated interaction with the side chain of Glu189. nih.govnih.gov The P1 arginine residue of Leupeptin fits into the hydrophilic S1 subsite, while the P2 leucine (B10760876) occupies the hydrophobic S2 subsite. nih.gov

Data tables:

| Enzyme Target | In silico Methods Used | Key Interacting Residues | Notable Findings | Source |

| TMPRSS2 | Docking, MD, MM-GBSA | Asp180, His41, Ser186 | Strong binding affinity (-55.25 kcal/mol), high stability of complex, stable interactions with catalytic triad. | nih.govnih.govresearchgate.net |

| Plant Cysteine Proteases | MD, Water Dynamics | Residues in S2 subsite | Insights into structural subsite recognition and differential inhibition. | nih.govresearchgate.net |

| Cathepsin L | Docking | Asp-162, His-163 | Shows interactions with key active site residues. | aimspress.com |

| ProteaseA (C. boidinii) | Docking, MD | Thr218, Thr75, Gly32, Asp215 | Interactions identified, comparatively weaker interaction than other inhibitors based on glide score. | tandfonline.com |

| Human KLK8/Neuropsin | Docking, MD | Not specified in snippets | Insights into subsite specificity and regulation. | pdbj.org |

| Plasmodium vivax Vivapain-3 | Homology Modeling, Docking, MD | GLY-85, HIS-176, SER-151, GLN-236 | Used as a reference ligand, interactions identified in the active site. | nih.gov |

| Keratinase (B. mojavensis) | Docking | Asn265, Ser277, Ser295, Glu299, Tyr271 | Forms hydrogen bonds, Ser277 and Ser295 potentially key catalytic residues. | medilam.ac.ir |

| SARS-CoV-2 3CL Mpro | Docking, Crystallography, Kinetics | His164 (main-chain), Glu166 (main-chain), Glu189 (water-mediated) | Induces conformational changes, specific hydrogen bonding and hydrophobic interactions in S1 and S2 subsites. | nih.govnih.gov |

Future Directions and Research Perspectives on Leupeptin Acid and Its Derivatives

Further Elucidation and Engineering of Leupeptin (B1674832) Acid Biosynthetic Pathways and Regulatory Mechanisms

Significant effort is directed towards fully elucidating the biosynthetic pathway of Leupeptin acid and the subsequent conversion to leupeptin. While an outline of the pathway has been deduced through cell-free biochemical studies, the specific proteins catalyzing certain steps, particularly the reduction of this compound to leupeptin, require further identification and characterization. researchgate.net Studies have indicated that leucine (B10760876), arginine, and acetate (B1210297) are among the precursors for leupeptin biosynthesis. google.com The synthesis of acetyl-leucine-leucine is an ATP-dependent process, and this intermediate is released before condensation with the arginal group. google.com The complex responsible for the formation of this compound has been reported to have a mass of 320 KDa. google.com

Research is also focused on identifying the genetic basis for leupeptin biosynthesis. Bioinformatic approaches, such as genomic data mining and analysis of biosynthetic gene clusters (BGCs), are being employed to predict and identify the genes involved. google.combiorxiv.org While initially predicted to involve a nonribosomal peptide synthetase (NRPS) system, recent studies suggest a different mechanism involving discretely expressed ligases and accessory enzymes in some producing organisms like Photorhabdus and Xenorhabdus species. researchgate.net Further research is needed to fully postulate the complete NRPS biosynthetic pathway for leupeptin, including its precursors, in other producing strains like Streptomyces roseus. biorxiv.org

Engineering these biosynthetic pathways in heterologous systems, such as Escherichia coli, Bacillus subtilis, or Saccharomyces cerevisiae, is a promising direction for efficient and cost-effective production of leupeptin and its variants. google.com The identification of the leupeptin biosynthetic cluster allows for its heterologous expression and modification through synthetic biology approaches. google.com This includes designing cassettes for heterologous production and using synthetic biology to create leupeptin variants. google.com Understanding the regulatory mechanisms controlling these pathways, potentially involving sigma factors and other cellular processes, is also crucial for optimizing production and manipulating the output of specific leupeptin forms. frontiersin.orgwisc.edu

Rational Design and Synthesis of Novel Leupeptin Analogues with Modified Specificity or Stability

The design and synthesis of novel Leupeptin analogues with altered specificity or stability represent a significant area of ongoing research. Leupeptin's inhibitory properties are largely attributed to its Leu-Leu-Argininal sequence and the C-terminal aldehyde group, which is suggested to enhance binding efficiency and be essential for function. nih.govnih.govebi.ac.uk The aldehyde group also contributes to the molecule's reduced vulnerability to carboxypeptidases. nih.govnih.govebi.ac.uk

Rational design strategies aim to modify the this compound structure to create compounds with improved pharmacological profiles, such as increased metabolic stability or altered target specificity. researchgate.netacs.org This can involve modifications to the peptide backbone, the N-terminal acetyl group, or the C-terminal carboxyl group (in this compound analogues). nih.govnih.gov For instance, replacing the N-terminal acetyl group with a 6-aminohexanoyl group has been explored to allow for conjugation. nih.govnih.gov

Chemical synthesis of leupeptin-type inhibitors, particularly those with the argininal (B8454810) residue, can be challenging, often resulting in low yields. nih.govdiva-portal.org However, the synthesis of the corresponding arginine peptide (this compound) is more straightforward. nih.govdiva-portal.org This suggests that a strategy combining chemical synthesis of a this compound precursor peptide with a final enzymatic reduction could be a preferred approach for producing leupeptin analogues with a terminal aldehyde group. nih.govdiva-portal.org Research into the inhibitory properties of oxidized and reduced forms of leupeptin (this compound being the oxidized form) has shown that the oxidized form can be superior in terms of inhibitory properties compared to the reduced form, although the original leupeptin exhibits enhanced inhibitory properties compared to the oxidized form. nih.govnih.gov

Studies on Leupeptin analogues with a C-terminal carboxyl group, similar to the biosynthetic precursor, have shown them to be tight-binding inhibitors to target enzymes like trypsin, with Ki values generally in the micromolar range. nih.govnih.gov Further exploration of such analogues and their interactions with various proteases is crucial for developing compounds with refined inhibitory profiles.

Mechanistic Insights into the Precise Timing and Regulation of this compound to Leupeptin Conversion in Biological Systems

A critical area of research involves gaining detailed mechanistic insights into the precise timing and regulation of the conversion of this compound to leupeptin within biological systems. This conversion involves the reduction of the C-terminal carboxyl group of this compound to the aldehyde group of leupeptin. nih.govdiva-portal.org This enzymatic reduction is catalyzed by this compound reductase, utilizing NADH as an electron donor and thermodynamically supported by ATP hydrolysis. nih.govdiva-portal.org

Understanding the factors that control the activity and expression of this compound reductase is key to elucidating the regulation of this conversion. The precise timing of this reduction during the biosynthetic process and its coordination with other steps in the pathway are important biological questions. The potential for this conversion to be regulated in response to cellular signals or environmental conditions warrants further investigation. Additionally, exploring whether this conversion is tightly coupled to specific cellular processes or localization within the producing organism is essential for a complete understanding of leupeptin biosynthesis and function.

Systems Biology Approaches to Uncover Broader Cellular Networks and Pathways Influenced by Leupeptin-Mediated Protease Inhibition

Applying systems biology approaches is crucial for uncovering the broader cellular networks and pathways that are influenced by leupeptin-mediated protease inhibition. Proteases are involved in a vast array of cellular processes, and their inhibition by leupeptin can have widespread effects. nih.gov Leupeptin is known to inhibit a range of serine, cysteine, and threonine peptidases, including calpains, cathepsin B, papain, plasmin, and trypsin. ebi.ac.ukwikipedia.orgebi.ac.uknih.govserva.de

Systems biology, integrating data from transcriptomics, proteomics, and metabolomics, can help to identify the cellular targets of leupeptin beyond well-established proteases and to map the downstream consequences of their inhibition. frontiersin.org For example, studies using quantitative proteomics have been employed to identify endogenous proteins degraded within specific cellular compartments, like late endosomes/multivesicular bodies, and how leupeptin treatment affects their abundance. nih.gov

Investigating the impact of leupeptin on complex cellular processes such as protein secretion, cellular differentiation, autophagy, and immune responses using systems-level analyses can reveal novel roles and regulatory interactions. researchgate.netfrontiersin.orgebi.ac.uknih.govnih.gov Understanding how leupeptin-mediated protease inhibition perturbs these networks can provide insights into the physiological roles of both leupeptin and the inhibited proteases.

Exploration of Uncharacterized Biological Roles and Therapeutic Potentials of Leupeptin and its Biosynthetic Precursors